![molecular formula C15H13FO2 B14335431 (4-Fluorophenyl)(4-hydroxy-3,5-dimethylphenyl)methanone CAS No. 102331-06-6](/img/structure/B14335431.png)
(4-Fluorophenyl)(4-hydroxy-3,5-dimethylphenyl)methanone
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Overview
Description
(4-Fluorophenyl)(4-hydroxy-3,5-dimethylphenyl)methanone is an organic compound with the molecular formula C15H13FO2 This compound features a fluorophenyl group and a hydroxy-dimethylphenyl group linked by a methanone (carbonyl) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(4-hydroxy-3,5-dimethylphenyl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 4-hydroxy-3,5-dimethylphenol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(4-hydroxy-3,5-dimethylphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorophenyl-4-hydroxy-3,5-dimethylbenzaldehyde.
Reduction: Formation of 4-fluorophenyl-4-hydroxy-3,5-dimethylphenylmethanol.
Substitution: Formation of compounds with various substituents replacing the fluorine atom.
Scientific Research Applications
(4-Fluorophenyl)(4-hydroxy-3,5-dimethylphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(4-hydroxy-3,5-dimethylphenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)(4-hydroxyphenyl)methanone
- (4-Fluorophenyl)(4-methoxyphenyl)methanone
- (4-Fluorophenyl)(4-chlorophenyl)methanone
Uniqueness
(4-Fluorophenyl)(4-hydroxy-3,5-dimethylphenyl)methanone is unique due to the presence of both a fluorophenyl group and a hydroxy-dimethylphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
(4-Fluorophenyl)(4-hydroxy-3,5-dimethylphenyl)methanone, with the chemical formula C15H13FO2 and CAS number 1179965-02-6, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorophenyl group and a hydroxy-substituted dimethylphenyl moiety, contributing to its unique chemical properties. Its structure can be represented as follows:
1. Antioxidant Properties
Research indicates that derivatives of phenolic compounds often exhibit significant antioxidant activity. For instance, studies have shown that this compound may enhance cellular antioxidant defenses by inhibiting reactive oxygen species (ROS) production. This property is crucial for protecting cells from oxidative stress-related damage.
2. Inhibition of Tyrosinase Activity
Tyrosinase (TYR) is an enzyme critical in melanin biosynthesis. Compounds with similar structures have been evaluated for their inhibitory effects on TYR. In a comparative study, certain derivatives demonstrated IC50 values lower than 5 μM against TYR from Agaricus bisporus, suggesting that this compound could potentially act as an anti-melanogenic agent .
3. Antifungal and Antibacterial Activities
Benzophenone derivatives are known for their antifungal and antibacterial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various strains of bacteria and fungi . The presence of the fluorine atom may enhance these activities by increasing lipophilicity and altering membrane permeability.
Case Study 1: In Vitro Evaluation
A study conducted on a series of phenolic compounds revealed that those similar to this compound exhibited promising results in inhibiting TYR activity without cytotoxic effects at concentrations below 10 µM . The best-performing compound was further tested for cell viability using MTT assays.
Case Study 2: Structure-Activity Relationship Analysis
Research has focused on the structure-activity relationships (SAR) of benzophenone derivatives. It was found that modifications on the phenolic rings significantly influenced biological activity. The introduction of electron-donating or withdrawing groups altered the potency against TYR, indicating that strategic substitutions could enhance the therapeutic potential of this compound .
Properties
CAS No. |
102331-06-6 |
---|---|
Molecular Formula |
C15H13FO2 |
Molecular Weight |
244.26 g/mol |
IUPAC Name |
(4-fluorophenyl)-(4-hydroxy-3,5-dimethylphenyl)methanone |
InChI |
InChI=1S/C15H13FO2/c1-9-7-12(8-10(2)14(9)17)15(18)11-3-5-13(16)6-4-11/h3-8,17H,1-2H3 |
InChI Key |
ZEJARTSMPYSXPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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